molecular formula C21H23N3O3 B2731806 N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide CAS No. 2035022-51-4

N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide

Cat. No.: B2731806
CAS No.: 2035022-51-4
M. Wt: 365.433
InChI Key: JRLIASHBUZHREN-ONNFQVAWSA-N
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Description

N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions.

    Formation of the Pyridine Ring: This can be synthesized through various methods, including condensation reactions.

    Final Coupling: The final step involves coupling the pyrrolidine and pyridine rings with the methoxyphenyl group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide typically involves multi-step organic reactions that include the formation of the pyridine ring and subsequent modifications to introduce the acetamide functional group. The characterization of this compound is usually conducted using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Research into the biological activity of this compound has revealed promising results in several areas:

Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties. For example, it has been tested against various cancer cell lines, showing inhibition rates that suggest it may interfere with cancer cell proliferation. Specific studies reported percent growth inhibition values ranging from 50% to 86% against different cancer types, including breast and ovarian cancers .

Antimicrobial Properties
In addition to its anticancer potential, this compound has demonstrated antimicrobial activity. It was evaluated for effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing good efficacy in inhibiting their growth .

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-y]pyridin -2 -yl}acetamide against multiple cancer cell lines. The results showed a dose-dependent response with significant cytotoxicity observed at higher concentrations. The compound's ability to induce apoptosis in cancer cells was also noted, suggesting a potential therapeutic role in oncology.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against common pathogens. Utilizing disc diffusion methods, researchers found that N-{5 -[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin -1 -yl]-3 -oxoprop -1 -en -1 -y]pyridin -2 -yl}acetamide exhibited substantial zones of inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(1E)-3-[3-(4-hydroxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide
  • N-{5-[(1E)-3-[3-(4-methylphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide

Uniqueness

N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.

Biological Activity

N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide is a compound of interest due to its potential therapeutic applications. Its structure features a pyridine ring, a pyrrolidine moiety, and an acetamide group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and neurodegenerative diseases .
  • Antimicrobial Properties : Certain derivatives have shown activity against various bacterial strains, including those from the ESKAPE panel, indicating potential use in treating resistant infections .
  • Neuroprotective Effects : Preliminary studies suggest that compounds related to this class may offer neuroprotection in models of ischemia, potentially prolonging survival times in animal studies .

Biological Activity Data

Activity TypeObserved EffectsReference
AChE InhibitionIC50 = 157.31 µM
BChE InhibitionIC50 = 46.42 µM
AntimicrobialActive against ESKAPE pathogens
NeuroprotectiveProlonged survival time in ischemic models

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Neuroprotective Study : A study demonstrated significant neuroprotective effects in mice subjected to acute cerebral ischemia, where the compound significantly prolonged survival times across various doses tested .
  • Antimicrobial Efficacy : Another investigation found that derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative pathogens, highlighting their potential as novel antimicrobial agents .

Properties

IUPAC Name

N-[5-[(E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15(25)23-20-9-3-16(13-22-20)4-10-21(26)24-12-11-18(14-24)17-5-7-19(27-2)8-6-17/h3-10,13,18H,11-12,14H2,1-2H3,(H,22,23,25)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLIASHBUZHREN-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C=CC(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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